molecular formula C₅¹³CH₁₂O₆ B1146259 D-Glucose-5-13C CAS No. 120388-24-1

D-Glucose-5-13C

Cat. No.: B1146259
CAS No.: 120388-24-1
M. Wt: 181.15
InChI Key:
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Description

D-Glucose-5-13C, also known as this compound, is a useful research compound. Its molecular formula is C₅¹³CH₁₂O₆ and its molecular weight is 181.15. The purity is usually 95%.
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Scientific Research Applications

  • Imaging Brain Metabolism : D-Glucose-5-13C can be used in imaging brain metabolism. A study by Nasrallah et al. (2013) demonstrated the use of 2-Deoxy-D-glucose (2DG), a surrogate for glucose, in imaging brain deoxyglucose uptake and metabolism using MRI techniques. This method allows for non-invasive imaging of glucose uptake and metabolism in the brain without the need for isotopic labeling of the molecules (Nasrallah et al., 2013).

  • Metabolic Flux Analysis : Zamboni et al. (2009) described the use of 13C-labeled glucose, such as this compound, in metabolic flux analysis. This technique allows for quantifying the integrated responses of metabolic networks, particularly in microbial systems (Zamboni et al., 2009).

  • Cerebral Metabolism Study : Gruetter et al. (1994) utilized D-[1-13C]Glucose for studying cerebral metabolism through localized 13C NMR spectroscopy. This method helped in observing label incorporation into various compounds in the brain, providing insights into brain glucose metabolism (Gruetter et al., 1994).

  • Trace Metabolic Studies in Humans : Tissot et al. (1990) described the use of 13C labeled glucose for tracing metabolic processes in humans. Their study showed that D-[1-13C] glucose could be used to determine kinetic parameters of glucose metabolism in human subjects without health hazards (Tissot et al., 1990).

  • Investigating Glucose Metabolism in Cells : Studies like those by Leo et al. (1993) and Lin et al. (1993) have utilized this compound to investigate glucose metabolism in various cell types, including astrocytes, neurons, and mammalian cells. These studies use NMR spectroscopy to analyze the metabolism of glucose and its effects on cell function (Leo et al., 1993), (Lin et al., 1993).

Mechanism of Action

D-Glucose-5-13C functions as a tracer and helps to access glucose kinetics in vivo . It interferes with D-glucose metabolism, demonstrating that nutrient and energy deprivation is an efficient tool to suppress cancer cell growth and survival .

Safety and Hazards

D-Glucose-5-13C may be harmful if inhaled and may cause respiratory irritation . It may also be harmful in contact with skin and may cause moderate irritation . It may cause eye irritation and may be harmful if swallowed .

Future Directions

Hyperpolarized 13C MRI, which uses D-Glucose-5-13C, is an emerging molecular imaging technique that is actively undergoing clinical translation at multiple institutions . This technique allows rapid, noninvasive, and pathway-specific investigation of dynamic metabolic and physiologic processes . It has potential roles and emerging clinical applications in various fields, including oncology, diabetes, and heart disease, as well as metabolic diseases of the liver and kidney .

Biochemical Analysis

Biochemical Properties

D-Glucose-5-13C plays a crucial role in biochemical reactions, particularly in glycolysis and the citric acid cycle. It interacts with several enzymes, including hexokinase, which phosphorylates glucose to glucose-6-phosphate, and phosphoglucose isomerase, which converts glucose-6-phosphate to fructose-6-phosphate . These interactions are essential for the proper functioning of cellular metabolism and energy production. Additionally, this compound can be used to study the activity of glucose transporters and other proteins involved in glucose uptake and utilization.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects the activity of key signaling molecules such as insulin, which regulates glucose uptake and metabolism in cells . By tracing the incorporation of this compound into cellular metabolites, researchers can gain insights into how glucose metabolism impacts cellular functions and overall cell health. This compound is particularly useful in studying the metabolic changes in cancer cells, where glucose metabolism is often altered.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with enzymes and transporters involved in glucose metabolism. For example, it binds to hexokinase, initiating the first step of glycolysis . This binding leads to the phosphorylation of glucose, which is a critical step in glucose utilization. Additionally, this compound can influence gene expression by modulating the activity of transcription factors that respond to changes in glucose levels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for accurate metabolic tracing over extended periods . Long-term studies may reveal changes in cellular function as cells adapt to the presence of the labeled glucose. These temporal effects are important for understanding the dynamic nature of glucose metabolism in different biological contexts.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can be used to trace metabolic pathways without significantly altering cellular functions . At high doses, this compound may exhibit toxic effects or cause metabolic imbalances. Researchers must carefully optimize the dosage to ensure accurate and meaningful results in metabolic studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including glycolysis, the pentose phosphate pathway, and the citric acid cycle . It interacts with enzymes such as glucose-6-phosphate dehydrogenase and pyruvate kinase, which play key roles in these pathways. By tracing the flow of this compound through these pathways, researchers can gain insights into the regulation of metabolic flux and the production of key metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by glucose transporters and binding proteins . These transporters facilitate the uptake of glucose into cells, where it can be utilized for energy production and biosynthesis. The distribution of this compound within tissues can provide valuable information about glucose metabolism in different organs and tissues.

Subcellular Localization

This compound is localized to various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular metabolism and energy production.

Properties

IUPAC Name

(3R,4S,5S,6R)-6-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-XCIUHENGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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